2-Methyl-1-benzothiophene-3-carbaldehyde

Catalog No.
S676281
CAS No.
30446-99-2
M.F
C10H8OS
M. Wt
176.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-1-benzothiophene-3-carbaldehyde

Generic analogs like 1-benzothiophene-3-carbaldehyde fail to deliver consistent yields and performance. This building block’s unique 2-methyl group electronically tunes reactivity, solving critical synthesis and application challenges. • Higher Knoevenagel condensation yields, cutting downstream costs. • Enhanced corrosion inhibition efficiency for steel in acidic media. • Validated antibacterial leads with low MIC values (S. aureus). In stock, ready for global delivery.

CAS Number

30446-99-2

Product Name

2-Methyl-1-benzothiophene-3-carbaldehyde

IUPAC Name

2-methyl-1-benzothiophene-3-carbaldehyde

Molecular Formula

C10H8OS

Molecular Weight

176.24 g/mol

InChI

InChI=1S/C10H8OS/c1-7-9(6-11)8-4-2-3-5-10(8)12-7/h2-6H,1H3

InChI Key

GDAUIGNXYBQHNU-UHFFFAOYSA-N

SMILES

CC1=C(C2=CC=CC=C2S1)C=O

Canonical SMILES

CC1=C(C2=CC=CC=C2S1)C=O

Synonyms

2-methyl-1-benzothiophene-3-carbaldehyde, 2-methylbenzo[b]thiophene-3-carbaldehyde, 3-formyl-2-methylbenzothiophene, 2-methylbenzothiophene-3-carboxaldehyde, 2-methyl-1-benzothiophene-3-carboxaldehyde

Purity

≥97%

Package Size

1 g, 5 g

2-Methyl-1-benzothiophene-3-carbaldehyde (CAS: 30446-99-2) is a bifunctional heterocyclic compound featuring a benzothiophene core, a reactive aldehyde group at the 3-position, and a methyl group at the 2-position. This specific arrangement makes it a valuable building block for synthesizing a range of more complex molecules. It serves as a key intermediate in the development of pharmaceuticals, specialized dyes, and performance materials where the benzothiophene scaffold is desired for its electronic and structural properties. [1]

Research Fit

Reactive aldehyde building block Enables condensations and nucleophilic additions for heterocycle elaboration.
2-Methyl electronic/steric profile Differentiates reactivity and properties from the unsubstituted benzothiophene analog.
Privileged benzothiophene scaffold Widely explored in medicinal chemistry and material science programs.

Replacing 2-Methyl-1-benzothiophene-3-carbaldehyde with its unsubstituted analog, 1-benzothiophene-3-carbaldehyde, or other aromatic aldehydes is often unviable. The 2-methyl group is not merely a structural placeholder; its electron-donating nature electronically modifies the reactivity of the C3-aldehyde and the overall benzothiophene ring system. [1]. This directly influences reaction yields, kinetics, and the ultimate performance characteristics of downstream products, such as the potency of bioactive compounds or the efficiency of corrosion inhibitors. Procuring a generic substitute can compromise the final product's performance and invalidate established synthesis protocols.

Substitution Risk

Target 2-Methyl-1-benzothiophene-3-carbaldehyde
Higher melting point supports solid-state handling and purity verification.
Increased lipophilicity (XLogP3 +0.2) alters chromatographic retention and partition.
Higher molecular weight must be accounted for in stoichiometric calculations.
Analog 1-Benzothiophene-3-carbaldehyde
Lower melting point (~53–57 °C) may complicate solid-form storage and purity assessment.
Lower logP shifts retention time and solvent partitioning profile.
Lower molecular weight leads to off-ratio reactions if substituted without adjustment.

Steel Corrosion Inhibitor Performance

Schiff bases synthesized from 2-Methyl-1-benzothiophene-3-carbaldehyde demonstrate exceptional performance in protecting N80 steel in harsh acidic conditions. One such derivative achieved an inhibition efficiency of 97.7%. [1]. This level of protection is notably higher than that achieved by inhibitors derived from more common or less substituted precursors under similar conditions.

Evidence DimensionCorrosion Inhibition Efficiency
Target Compound Data97.7% (for a derivative)
Comparator Or BaselineApprox. 94% (for a comparable Schiff base derived from salicylaldehyde, a common substitute)
Quantified DifferenceApprox. 3-4% higher efficiency
ConditionsN80 Steel in 15% HCl solution; Gravimetric and electrochemical measurements

For developing high-performance inhibitor formulations for industrial acid cleaning or oil and gas applications, using this precursor enables a higher degree of metal protection, potentially extending equipment lifespan.

Melting Point
Head-to-head
97–98 °C vs. 53–57 °C (~40 °C higher)
Supports solid-state handling and purity verification.
Reported for ethanol solvate; comparator literature value.

Knoevenagel Condensation Yield

The electron-donating effect of the 2-methyl group can enhance the reactivity of the aldehyde, leading to improved yields in key synthetic transformations. In a Knoevenagel condensation with 3-cyanoacetyl-2-oxo-chromene, 2-Methyl-1-benzothiophene-3-carbaldehyde provided a product yield of 92%. [1]. In a comparable Knoevenagel reaction under similar base-catalyzed conditions, the unsubstituted 1-benzothiophene-3-carbaldehyde yielded 85% product. [2].

Evidence DimensionReaction Yield
Target Compound Data92%
Comparator Or Baseline1-Benzothiophene-3-carbaldehyde (85%)
Quantified Difference7% absolute increase in yield
ConditionsKnoevenagel condensation with active methylene compounds.

A higher reaction yield directly translates to lower production costs, reduced waste, and simplified purification, making this precursor a more economically viable choice for scale-up and multi-step synthesis.

Lipophilicity
Head-to-head
XLogP3: 2.8 vs. 2.6 (+0.2 units)
Affects chromatographic retention and organic-phase partitioning.
Computed XLogP3 3.0; PubChem release.

Antibacterial Agent Potency

This compound serves as a superior starting material for developing potent antimicrobial agents. A Schiff base ligand synthesized from 2-Methyl-1-benzothiophene-3-carbaldehyde demonstrated a Minimum Inhibitory Concentration (MIC) of 7.8 µg/mL against the pathogenic bacterium *Staphylococcus aureus*. [1]. This indicates significantly higher potency compared to Schiff bases derived from other common heterocyclic aldehydes, such as indole-3-carbaldehyde, whose derivatives often show MIC values >100 µg/mL against the same organism. [2].

Evidence DimensionMinimum Inhibitory Concentration (MIC)
Target Compound Data7.8 µg/mL (for a derivative)
Comparator Or BaselineIndole-3-carbaldehyde derivative (>100 µg/mL)
Quantified Difference>12-fold higher potency
ConditionsIn vitro antimicrobial susceptibility testing against Staphylococcus aureus.

For drug discovery programs, starting with a precursor that consistently leads to more potent final compounds saves time and resources, making this a strategic choice for hit-to-lead campaigns.

Molecular Weight
Head-to-head
176.24 vs. 162.21 g/mol (8.6 % higher)
Impacts stoichiometry and procurement quantity planning.
Computed molecular weight; PubChem.
Oxidation Stability
Class-level
2-methylbenzo[b]thiophene ranks intermediate between 3-methyl and toluene.
Substitution pattern may influence oxidative handling requirements.
Inferred from core oxidation study; no direct aldehyde data.

Acidic Media Corrosion Inhibitors

This compound is the right choice when formulating advanced corrosion inhibitors for protecting steel alloys in harsh acidic environments, such as in industrial cleaning or oilfield applications. Its derivatives provide a quantifiable performance edge over those made from more common precursors. [1]

Functional Materials & Drug Scaffold Synthesis

In multi-step synthetic routes where process efficiency is critical, this aldehyde is a preferred starting material. Its demonstrated ability to produce higher yields in key bond-forming reactions like the Knoevenagel condensation reduces downstream processing costs and improves overall throughput. [2]

Antibacterial Drug Discovery Scaffolds

For medicinal chemistry research focused on discovering new antibacterial agents, this building block provides a validated starting point for generating highly potent compounds. Its use as a precursor for molecules with low MIC values against pathogens like *S. aureus* makes it a strategic choice for hit-finding libraries and lead optimization efforts. [3]

Application Fit Matrix

Application
Selection Property
Validation Focus
SERM Scaffold Synthesis
2‑Methyl‑3‑formyl benzothiophene core
Intermediate purity and identity review
Scalable Route Development
Defined stoichiometric and solubility profile
Reaction scale‑up parameter assessment
Analytical Purity Control
Distinct chromatographic and thermal behavior
HPLC method and melting point assay review
Functionalized Building Blocks
Tunable electronic/steric features
Derivative physical property assessment

XLogP3

2.8

Wikipedia

2-methylbenzo[b]thiophene-3-carbaldehyde

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